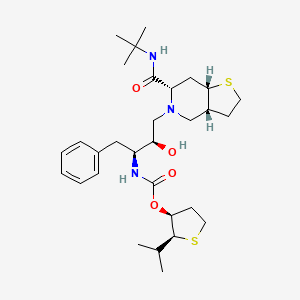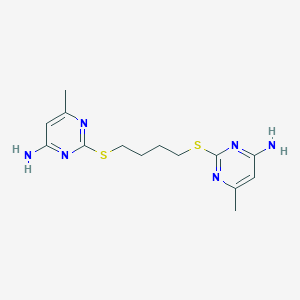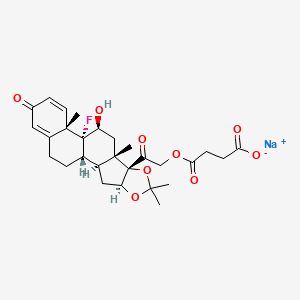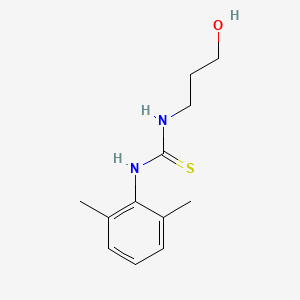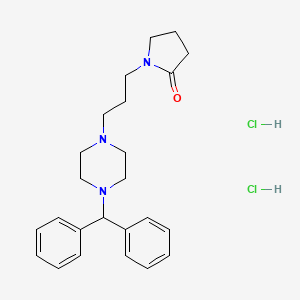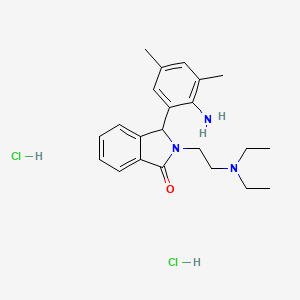
1H-Isoindol-1-one, 2,3-dihydro-3-(2-amino-3,5-dimethylphenyl)-2-(2-(diethylamino)ethyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindol-1-one, 2,3-dihydro-3-(2-amino-3,5-dimethylphenyl)-2-(2-(diethylamino)ethyl)-, dihydrochloride is a complex organic compound. Compounds of this nature often have significant applications in medicinal chemistry, particularly in the development of pharmaceuticals due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such compounds typically involves multi-step organic reactions. The process may start with the formation of the isoindoline core, followed by the introduction of the amino and diethylaminoethyl groups through various substitution reactions. Common reagents might include amines, alkyl halides, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-Isoindol-1-one derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Introduction of different substituents on the aromatic ring or side chains.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, such compounds are studied for their reactivity and potential as intermediates in the synthesis of more complex molecules.
Biology
Biologically, these compounds might be investigated for their interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, derivatives of 1H-Isoindol-1-one are often explored for their potential as therapeutic agents, particularly in the treatment of neurological disorders and cancers.
Industry
Industrially, these compounds could be used in the development of new materials or as catalysts in various chemical processes.
Mechanism of Action
The mechanism of action for such compounds typically involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways would depend on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
1H-Isoindol-1-one derivatives: Compounds with similar core structures but different substituents.
Benzodiazepines: Similar in their use in medicinal chemistry, particularly for their effects on the central nervous system.
Uniqueness
The uniqueness of 1H-Isoindol-1-one, 2,3-dihydro-3-(2-amino-3,5-dimethylphenyl)-2-(2-(diethylamino)ethyl)-, dihydrochloride lies in its specific substituents, which can confer unique biological activity and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
116870-89-4 |
|---|---|
Molecular Formula |
C22H31Cl2N3O |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
3-(2-amino-3,5-dimethylphenyl)-2-[2-(diethylamino)ethyl]-3H-isoindol-1-one;dihydrochloride |
InChI |
InChI=1S/C22H29N3O.2ClH/c1-5-24(6-2)11-12-25-21(17-9-7-8-10-18(17)22(25)26)19-14-15(3)13-16(4)20(19)23;;/h7-10,13-14,21H,5-6,11-12,23H2,1-4H3;2*1H |
InChI Key |
VLLZMCLMDVFNBS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C(C2=CC=CC=C2C1=O)C3=CC(=CC(=C3N)C)C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B12745154.png)
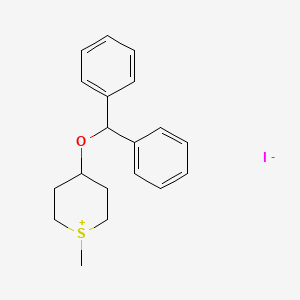


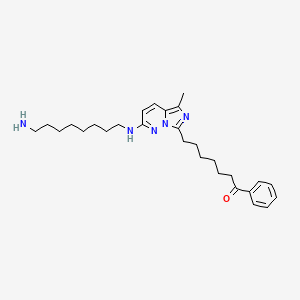
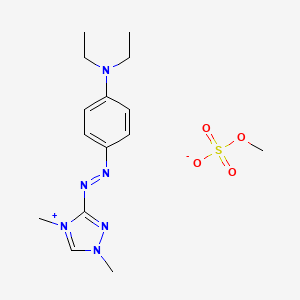
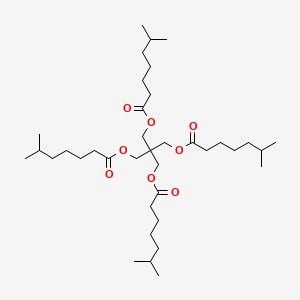
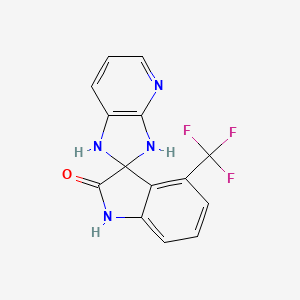
![2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12745207.png)
